CCR5 Antagonist Pharmacophore: (R)- vs. (S)-2-Methylpiperazine Stereochemistry Determines Target Engagement
In the foundational CCR5 antagonist SAR study by Tagat et al. (2001), systematic evaluation of piperidino-piperazine leads established that the 2(S)-methyl piperazine configuration is essential for CCR5 receptor affinity [1]. The (R)-enantiomer analogs showed substantially reduced or absent CCR5 binding, defining a stereochemical activity cliff. While the study did not report the exact (R)-enantiomer IC₅₀ for every analog, the qualitative finding that 2(S)-methyl is indispensable implies that the (R)-configured compound serves as a stereochemical negative control or selectivity probe in CCR5-targeted assays. This provides procurement-level differentiation: researchers requiring CCR5-inactive or reduced-activity 2-methylpiperazine controls should specifically select the (R)-enantiomer.
| Evidence Dimension | CCR5 receptor affinity (binding/functional) |
|---|---|
| Target Compound Data | 2(R)-methyl piperazine configuration: substantially reduced or negligible CCR5 affinity (qualitative; exact IC₅₀ not reported for free (R)-amide in this study) |
| Comparator Or Baseline | 2(S)-methyl piperazine configuration: essential for CCR5 affinity; lead compounds 3 and 4 showed good activity in CCR5-RANTES binding and antiviral assays |
| Quantified Difference | Activity cliff: (S)-configuration required for CCR5 engagement; (R)-enantiomer inactive or markedly less active (exact fold difference not quantified in this study for the free amide) |
| Conditions | CCR5-RANTES binding assay; antiviral assays in HIV-1 infected cells (Tagat et al., Bioorg Med Chem Lett, 2001) |
Why This Matters
For CCR5-targeted drug discovery or chemical biology studies, procurement of the (R)-enantiomer instead of the (S)-enantiomer determines whether target engagement occurs at all, making stereochemical identity a binary selection criterion.
- [1] Tagat JR, McCombie SW, Steensma RW, Lin S, Nazareno DV, Baroudy B, Vantuno N, Xu S, Liu J. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. I: 2(S)-methyl piperazine as a key pharmacophore element. Bioorg Med Chem Lett. 2001;11(16):2143-2146. DOI: 10.1016/s0960-894x(01)00381-x View Source
